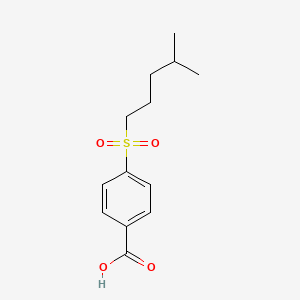

4-(4-Methylpentylsulfonyl)benzoic acid

Description

Properties

Molecular Formula |

C13H18O4S |

|---|---|

Molecular Weight |

270.35 g/mol |

IUPAC Name |

4-(4-methylpentylsulfonyl)benzoic acid |

InChI |

InChI=1S/C13H18O4S/c1-10(2)4-3-9-18(16,17)12-7-5-11(6-8-12)13(14)15/h5-8,10H,3-4,9H2,1-2H3,(H,14,15) |

InChI Key |

SKLPWAMGEKOSEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCS(=O)(=O)C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of Benzoic Acid Derivatives

A common route to sulfonylated benzoic acids involves the reaction of benzoic acid or its halogenated derivatives with sulfonyl chlorides or sulfonic acid derivatives under controlled conditions.

- Reagents: Benzoic acid or 4-halobenzoic acid, 4-methylpentylsulfonyl chloride.

- Conditions: Typically, the sulfonyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst or under Friedel-Crafts sulfonylation conditions.

- Solvents: Common solvents include dichloromethane, chloroform, or other inert organic solvents.

- Temperature: Reactions are often performed at low to moderate temperatures (0–50 °C) to control regioselectivity and yield.

Alkylation of Sulfonyl Groups

Alternatively, the sulfonyl group can be introduced first as a sulfonic acid or sulfonate salt, followed by alkylation with a 4-methylpentyl halide or tosylate.

- Reagents: Sodium benzoate or 4-sulfobenzoic acid derivatives, 4-methylpentyl bromide or iodide.

- Conditions: Alkylation is carried out under basic conditions, often using potassium carbonate or sodium hydride as bases.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred.

- Temperature: Elevated temperatures (50–100 °C) can facilitate alkylation.

Analytical and Research Data

- Purity and Characterization: The final compound is typically characterized by NMR spectroscopy (¹H, ¹³C), IR spectroscopy (noting characteristic sulfonyl S=O stretches near 1150–1350 cm⁻¹), and mass spectrometry.

- Yields: Reported yields for similar sulfonylation reactions range from 60% to 85%, depending on reaction conditions and purification methods.

- Reaction Time: Sulfonylation and alkylation steps may require several hours (4–24 h) to reach completion.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonylation | 4-Methylpentylsulfonyl chloride + 4-bromobenzoic acid | DCM, chloroform | 0–50 | 70–80 | Lewis acid catalyst may be used |

| Alkylation of sulfonate | 4-Sulfobenzoic acid + 4-methylpentyl bromide | DMF, DMSO | 50–100 | 65–85 | Basic conditions, nucleophilic substitution |

| Acidification | HCl or H₂SO₄ | Aqueous | Room temp | Quantitative | Converts salt to free acid |

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpentylsulfonyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzoic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Methylpentylsulfonyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Methylpentylsulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Findings from Comparisons:

Substituent Effects on Solubility: Alkyl Chains (e.g., 4-Methylpentyl): Increase lipophilicity, reducing water solubility but enhancing permeability in lipid membranes. This property is advantageous in prodrug design or targeting hydrophobic environments . Aromatic/Amino Substituents (e.g., 4-Methoxyphenylamino): Enhance polarity and hydrogen-bonding capacity, improving solubility in polar solvents like DMSO .

Biological and Chemical Applications: Pharmaceuticals: Sulfonamide derivatives (e.g., ) are explored as enzyme inhibitors (e.g., butyrylcholinesterase) or anti-aggregation agents. The 4-methylpentyl variant may offer improved blood-brain barrier penetration due to its lipophilicity . Crystallography: Compounds like 4-[(Methylsulfonyl)amino]benzoic acid are used in structural studies, leveraging sulfonyl groups for stable crystal packing .

Synthetic Routes :

- Sulfonyl-substituted benzoic acids are typically synthesized via sulfonylation of benzoic acid precursors. For example, describes condensation reactions of 4-(bromomethyl)benzoic acid with amines, a method adaptable to 4-methylpentylsulfonyl derivatives .

Q & A

Q. What are the optimal synthetic routes for 4-(4-Methylpentylsulfonyl)benzoic acid, and how can purity be maximized?

Methodological Answer:

- Sulfonation and Oxidation: React 4-methylpentylthiol with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by coupling with benzoic acid derivatives under basic conditions (e.g., NaHCO₃) .

- Purification: Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the compound. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

- Yield Optimization: Adjust reaction stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and temperature (40–60°C) to minimize side products like sulfones or disulfides .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

- Spectroscopic Techniques:

- NMR: Analyze - and -NMR for characteristic peaks: sulfonyl group (δ ~3.1 ppm for CH₂-SO₂), aromatic protons (δ ~7.5–8.0 ppm), and carboxylic acid (δ ~12–13 ppm) .

- FT-IR: Confirm sulfonyl (asymmetric stretch ~1350 cm) and carboxylic acid (O-H stretch ~2500–3000 cm) functionalities .

- Elemental Analysis: Verify %C, %H, and %S against theoretical values (e.g., C: 55.3%, H: 6.2%, S: 9.8%) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation in DMSO/EtOH. Use SHELXL for refinement, focusing on sulfonyl group geometry (S-O bond lengths ~1.43 Å) and torsional angles between the pentyl chain and benzoic acid moiety .

- Validation: Compare experimental bond angles/ distances with DFT-optimized structures (e.g., B3LYP/6-31G*). Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .

Q. What strategies address contradictions in bioactivity data across different assay systems?

Methodological Answer:

- Assay Standardization:

- Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known sulfonamide inhibitors) to normalize results .

- Validate solubility in assay buffers (e.g., DMSO stock ≤0.1% v/v) to avoid aggregation artifacts .

- Mechanistic Follow-Up: Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity (K) to targets like carbonic anhydrase IX, a common sulfonamide target .

Q. How can in silico modeling guide the design of derivatives with enhanced activity?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2). Focus on sulfonyl interactions with Arg120 and hydrophobic contacts from the pentyl chain .

- QSAR Analysis: Build models using descriptors like logP, polar surface area, and H-bond donors. Prioritize derivatives with predicted IC values <10 μM against inflammatory targets .

Data Interpretation and Contradictions

Q. How to reconcile conflicting NMR and crystallographic data on rotational freedom of the pentyl chain?

Methodological Answer:

- Dynamic NMR: Acquire variable-temperature -NMR (e.g., 25–60°C) to detect coalescence of methylene proton signals, indicating restricted rotation .

- SCXRD Analysis: Compare crystal structures from different solvents (e.g., DMSO vs. MeOH). A fixed pentyl conformation in crystals but flexibility in solution explains discrepancies .

Q. Why do different synthetic batches show variable enzyme inhibition despite identical purity?

Methodological Answer:

- Chiral Contamination: Check for undetected stereoisomers using chiral HPLC (Chiralpak AD-H column, heptane/IPA mobile phase). Even 5% enantiomeric excess can alter IC values .

- Trace Metal Analysis: Employ ICP-MS to rule out metal catalysts (e.g., Pd from coupling reactions) interfering with enzymatic assays .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

| Parameter | Experimental Value | Theoretical (DFT) | Discrepancy |

|---|---|---|---|

| S-O Bond Length (Å) | 1.43 ± 0.01 | 1.42 | +0.01 |

| C-S-C Angle (°) | 104.2 | 103.5 | +0.7 |

| Torsion (Pentyl-Benzoic) | 15.8° | 0° (gas phase) | Crystal packing effect |

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Disulfides | Oxidative coupling | Use inert atmosphere (N) |

| Sulfones | Over-oxidation | Limit reaction time to 2–4 hrs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.